N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrido[1,2-c]pyrimidin-2-yl]acetamide features a fused pyrido[1,2-c]pyrimidine core substituted with a 1,2,4-oxadiazole ring at position 4 and an N-(3,4-dimethoxyphenyl)acetamide group at position 2.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c1-12-22-19(24-32-12)18-14-6-4-5-9-25(14)21(29)26(20(18)28)11-17(27)23-13-7-8-15(30-2)16(10-13)31-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWMKMCFLQZIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridinyl-Oxadiazole-Linked Acetamides
Compounds such as 2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted)phenylacetamide (e.g., 5a-h in ) share the oxadiazole-acetamide framework but lack the fused pyrido-pyrimidine core. Key differences include:
Benzo-Oxazolo-Oxazine Derivatives
Compound 60 (), N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-benzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide , shares the 5-methyl-1,2,4-oxadiazole and acetamide motifs. However, its benzo-oxazolo-oxazine core differs significantly from the pyrido-pyrimidine system, leading to:
Pyrimidinyl-Oxadiazole Hybrids
Compounds like 5-(3,4-dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazoles () utilize a pyrimidine ring but lack the fused bicyclic system. The target compound’s pyrido-pyrimidine-dione moiety introduces:
- Electronic Effects: The electron-withdrawing dione group may polarize the oxadiazole ring, enhancing electrophilic interactions absent in non-fused analogs .
- Bioactivity Potential: Similar compounds in (e.g., pyrimido[4,5-d]pyrimidinones) demonstrate kinase inhibition, suggesting the target compound’s fused core could align with protease or kinase targeting .
Data Table: Key Structural and Functional Comparisons
Electronic and Geometric Considerations
While the target compound shares isoelectronic features with analogs (e.g., oxadiazole rings), emphasizes that geometric dissimilarities (e.g., fused vs. non-fused cores) can drastically alter properties. For example, the pyrido-pyrimidine’s planar structure may enable intercalation or allosteric modulation distinct from monocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
